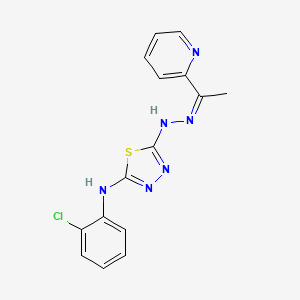

5-N-(2-chlorophenyl)-2-N-(1-pyridin-2-ylethylideneamino)-1,3,4-thiadiazole-2,5-diamine

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure features a 2-chlorophenylamino substituent at position 2 and a hydrazino-linked pyridinyl ethylidene group at position 3. Such derivatives are known for their diverse pharmacological activities, including antimicrobial, antitumor, and anticonvulsant properties . The chlorophenyl group may contribute to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

CAS No. |

127142-30-7 |

|---|---|

Molecular Formula |

C15H13ClN6S |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

5-N-(2-chlorophenyl)-2-N-(1-pyridin-2-ylethylideneamino)-1,3,4-thiadiazole-2,5-diamine |

InChI |

InChI=1S/C15H13ClN6S/c1-10(12-7-4-5-9-17-12)19-21-15-22-20-14(23-15)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H,18,20)(H,21,22) |

InChI Key |

LFQYVEKIPOWWHT-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N\NC1=NN=C(S1)NC2=CC=CC=C2Cl)/C3=CC=CC=N3 |

Canonical SMILES |

CC(=NNC1=NN=C(S1)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclocondensation

An alternative approach involves one-pot synthesis from 2-chlorophenyl isothiocyanate and hydrazine hydrate, followed by sequential reactions with CS₂ and 2-bromoacetylpyridine. This method, adapted from Al-Masoudi et al., reduces purification steps but yields a lower overall product (62%) due to competing side reactions.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to enhance purity. For example, Wang resin-bound intermediates enable selective functionalization, though scalability remains a challenge.

Challenges and Optimization Strategies

- Regioselectivity : Competing substitution at positions 2 and 5 necessitates careful control of stoichiometry. Excess 2-chloroaniline (1.5 equiv) ensures complete displacement at position 2.

- Hydrazine Stability : The hydrazino intermediate is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

- Crystallization Issues : The final compound exhibits low solubility in polar solvents. Recrystallization from toluene/ethanol (1:3) improves yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: Under oxidative conditions, this compound can form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can target the chlorophenylamine group or the pyridinyl ring, potentially leading to dechlorinated or partially hydrogenated products.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or various electrophiles for electrophilic substitution.

Major Products Formed

Oxidation products: Sulfoxides or sulfones.

Reduction products: Dechlorinated or hydrogenated derivatives.

Substitution products: Functionalized derivatives with new substituents introduced at the chlorophenyl or pyridinyl positions.

Scientific Research Applications

Chemistry

This compound is investigated for its utility in organic synthesis and as a building block for more complex molecules. Its unique structure enables the exploration of new reaction mechanisms and synthetic pathways.

Biology

Researchers study this compound for its potential as a biochemical probe. Its interactions with various biomolecules can help elucidate biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. Potential applications include antimicrobial, antifungal, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of novel materials, such as polymers with specific properties. Its reactivity and functional groups allow for the creation of materials with desirable mechanical or chemical characteristics.

Mechanism of Action

2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole exerts its effects through multiple mechanisms:

Molecular Targets: The compound interacts with enzymes, receptors, or DNA, depending on its specific application. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in cancer research, it could target specific cellular pathways to induce apoptosis.

Pathways Involved: The compound can affect signaling pathways, metabolic pathways, or gene expression, depending on its biological context. Its effects on cellular processes can be studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

Research Findings and Trends

- Antimicrobial Selectivity: Hydrazino-linked heterocycles (e.g., pyridinyl, benzimidazolyl) improve Gram-negative bacterial targeting compared to simpler aryl substituents .

- Stereochemical Impact : Inactive analogues of anticonvulsant thiadiazoles underscore the role of 3D conformation in crossing the blood-brain barrier .

Biological Activity

The compound 2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in various therapeutic areas, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a thiadiazole ring that is pivotal for its biological activity.

Antimicrobial Activity

1,3,4-thiadiazole derivatives exhibit notable antimicrobial properties. Research indicates that compounds with halogen substitutions on phenyl rings significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Compound Activity : Derivatives bearing halogen substituents demonstrated increased efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .

- Mechanism : The presence of electron-withdrawing groups like chlorine enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. Notably:

- In vitro Studies : Compounds have shown significant cytotoxic effects against various cancer cell lines. For example, a derivative of 1,3,4-thiadiazole demonstrated IC50 values as low as 0.15 μM against HL-60 human leukemia cells .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the thiadiazole ring was correlated with enhanced anticancer activity. Compounds with substituted phenyl groups exhibited superior growth inhibition compared to standard chemotherapeutics .

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of thiadiazole derivatives using models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests:

- Efficacy : Compounds have shown up to 85% inhibition in seizure models at doses of 20 mg/kg . The incorporation of pyridine moieties has been linked to increased anticonvulsant effects.

- Neurotoxicity Assessment : In vivo studies indicated that certain derivatives exhibited minimal neurotoxicity while maintaining high efficacy in seizure prevention .

Anti-inflammatory Activity

Thiadiazole derivatives also possess anti-inflammatory properties:

- Mechanism : These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

- Case Studies : In animal models, certain derivatives demonstrated significant reduction in paw edema when tested against carrageenan-induced inflammation .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.